4-Mercaptoquinoline-3-sulfonic acid
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Overview
Description
4-Mercaptoquinoline-3-sulfonic acid is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a mercapto group (-SH) at the 4-position and a sulfonic acid group (-SO3H) at the 3-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercaptoquinoline-3-sulfonic acid typically involves the introduction of the mercapto and sulfonic acid groups onto the quinoline ring. One common method is the sulfonation of quinoline derivatives followed by the introduction of the mercapto group. This can be achieved through the following steps:
Sulfonation: Quinoline is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group at the 3-position.
Mercapto Group Introduction: The sulfonated quinoline is then reacted with a thiolating agent such as thiourea or hydrogen sulfide (H2S) to introduce the mercapto group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Mercaptoquinoline-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonic acid group can be reduced to sulfinic acids or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfinic acids, thiols.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
4-Mercaptoquinoline-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Mercaptoquinoline-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes and receptors. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-Mercaptoquinoline-3-sulfonic acid can be compared with other quinoline derivatives and sulfonic acids:
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline scaffold but differ in their functional groups and biological activities.
Sulfonic Acids: Compounds like p-toluenesulfonic acid and methanesulfonic acid have similar acidic properties but differ in their organic substituents and applications.
List of Similar Compounds
- Quinine
- Chloroquine
- p-Toluenesulfonic acid
- Methanesulfonic acid .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H7NO3S2 |
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Molecular Weight |
241.3 g/mol |
IUPAC Name |
4-sulfanylidene-1H-quinoline-3-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)8-5-10-7-4-2-1-3-6(7)9(8)14/h1-5H,(H,10,14)(H,11,12,13) |
InChI Key |
DEHLVSFSQHIXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C(=CN2)S(=O)(=O)O |
Origin of Product |
United States |
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